molecular formula C16H14N2O3 B8774719 Methyl 3-oxo-2-phenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Methyl 3-oxo-2-phenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B8774719
M. Wt: 282.29 g/mol
InChI Key: CZCBPOPUHWTHDQ-UHFFFAOYSA-N
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Patent
US09193693B2

Procedure details

Iron (34.89 g, 623.04 mmol, 5.00 equiv) was added portionwise to a stirred solution of methyl 4-(2-methoxy-2-oxo-1-phenylethylamino)-3-nitrobenzoate (42.87 g, 124.62 mmol, 1.00 equiv) and aqueous NH4Cl (32.1 g, 600.00 mmol, 5.00 equiv, 80 mL) in methanol (300 mL). The resulting solution was heated under reflux for 5 h. Upon cooling, the solids were filtered out. The resulting filtrate was concentrated under vacuum, affording 19.81 g (56%) of methyl 3-oxo-2-phenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a yellow solid. LC-MS (ES, m/z): 283 [M+H]+.
Name
methyl 4-(2-methoxy-2-oxo-1-phenylethylamino)-3-nitrobenzoate
Quantity
42.87 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
34.89 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([NH:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]=1[N+:22]([O-])=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH4+].[Cl-]>CO.[Fe]>[O:2]=[C:3]1[NH:22][C:13]2[C:12](=[CH:21][CH:20]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:14]=2)[NH:11][CH:4]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
methyl 4-(2-methoxy-2-oxo-1-phenylethylamino)-3-nitrobenzoate
Quantity
42.87 g
Type
reactant
Smiles
COC(C(C1=CC=CC=C1)NC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])=O
Name
Quantity
80 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
34.89 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1C(NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.81 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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